![molecular formula C24H29ClN2O2 B1257257 [1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B1257257.png)
[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is a methylindole.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been synthesized through condensation reactions, utilizing specific solvents and bases, followed by characterization using spectroscopic techniques and X-ray crystallography. For example, similar compounds have been synthesized using methods like condensation of piperidin-4-yl]-diphenyl-methanol with specific sulfonyl chlorides (Benakaprasad et al., 2007).
Chemical Structure Analysis
- Detailed analysis of the crystallographic structure and molecular geometry of similar compounds reveals their crystallization patterns and the conformation of key components like the piperidine ring. This understanding is crucial for further applications in various fields (Girish et al., 2008).
Catalytic Applications
- Some indole derivatives have been used in catalytic processes, such as methylation reactions, indicating the potential of similar compounds in catalysis (Mathew et al., 2002).
Potential in Medicinal Chemistry
- Derivatives of similar compounds have been explored for their potential medicinal applications, such as antimicrobial and anticancer properties. This indicates the potential of 1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in drug development (Katariya et al., 2021).
Application in Analytical Chemistry
- Compounds with similar structures have been used in analytical chemistry, for example, in the analysis of wastewater samples. This suggests potential use in environmental monitoring and analytical applications (Borova et al., 2015).
Eigenschaften
Molekularformel |
C24H29ClN2O2 |
|---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C24H29ClN2O2/c1-18-20-8-5-9-21(25)23(20)26-22(18)16-27-13-10-24(17-28,11-14-27)12-15-29-19-6-3-2-4-7-19/h2-9,26,28H,10-17H2,1H3 |
InChI-Schlüssel |
BOBHPMQFFUSAAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C=CC=C2Cl)CN3CCC(CC3)(CCOC4=CC=CC=C4)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[6-hydroxy-4-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)vinyl]-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]benzene-1,3-diol](/img/structure/B1257176.png)


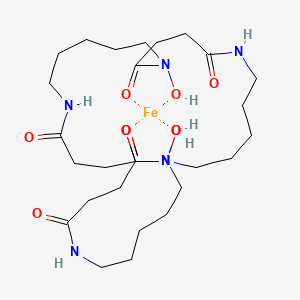

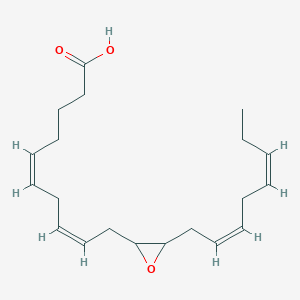
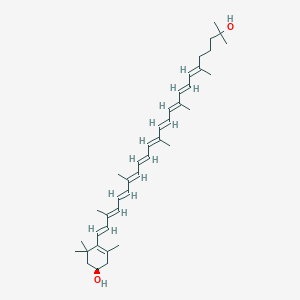
![2-Chloro-3-[2-(4-methylphenyl)-5-tetrazolyl]pyridine](/img/structure/B1257186.png)
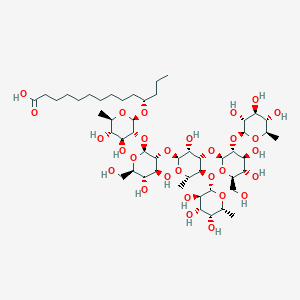
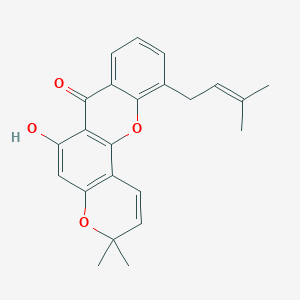

![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)
![2-[[[(1-Ethyl-3,5-dimethyl-4-pyrazolyl)methylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1257196.png)